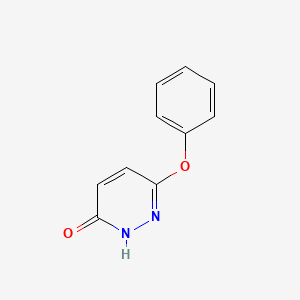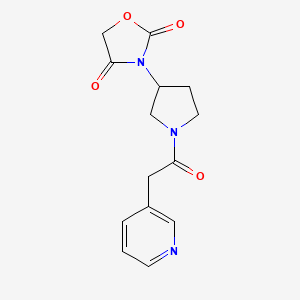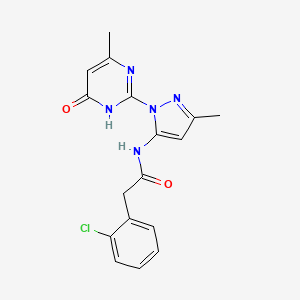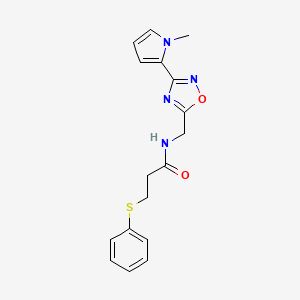
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is a complex organic compound that features a combination of bromine, fluorine, pyridine, and phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-bromo-2,6-difluorophenol with an appropriate alkylating agent to form the phenoxy intermediate.
Thioether Formation: The phenoxy intermediate is then reacted with a pyridine-2-thiol derivative under suitable conditions to form the thioether linkage.
Hydrochloride Formation: Finally, the resulting compound is treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE can undergo various types of chemical reactions:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thioether group can be oxidized to a sulfoxide or sulfone, while reduction can lead to the formation of thiol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding alcohol and thiol.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Applications De Recherche Scientifique
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Use in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.
Chemical Research: Study of its reactivity and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound could influence various biochemical pathways, such as signal transduction, metabolic pathways, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL
- 1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL SULFATE
Uniqueness
1-(4-BROMO-2,6-DIFLUOROPHENOXY)-3-(PYRIDIN-2-YLSULFANYL)PROPAN-2-OL HYDROCHLORIDE is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity
Propriétés
IUPAC Name |
1-(4-bromo-2,6-difluorophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrF2NO2S.ClH/c15-9-5-11(16)14(12(17)6-9)20-7-10(19)8-21-13-3-1-2-4-18-13;/h1-6,10,19H,7-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQZYCJELXPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=C(C=C(C=C2F)Br)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClF2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3,5-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2676326.png)
![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2676327.png)



![2-[3-(benzenesulfonyl)pyrrolidine-1-carbonyl]pyrazine](/img/structure/B2676332.png)


![2-{[4-AMINO-5-(BENZENESULFONYL)PYRIMIDIN-2-YL]SULFANYL}-N-(4-ETHYLPHENYL)ACETAMIDE](/img/structure/B2676336.png)
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide](/img/structure/B2676337.png)
![2-(4-fluorophenoxy)-1-{4-[2-(4-fluorophenoxy)acetyl]piperazin-1-yl}ethan-1-one](/img/structure/B2676338.png)


